Centanafadine

Vue d'ensemble

Description

Centanafadine est un inhibiteur de la recapture de la sérotonine, de la noradrénaline et de la dopamine (ISRN) qui a été initialement développé par Euthymics Bioscience après avoir acquis DOV Pharmaceutical . Il est principalement étudié comme traitement du trouble déficitaire de l’attention avec hyperactivité (TDAH) et agit en inhibant la recapture de la noradrénaline, de la dopamine et de la sérotonine . Le composé s’est montré prometteur dans les essais cliniques et est actuellement en phase II et III pour diverses affections médicales .

Mécanisme D'action

La centanafadine exerce ses effets en inhibant la recapture de trois neurotransmetteurs clés : la noradrénaline, la dopamine et la sérotonine . Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant la neurotransmission et améliorant les symptômes du TDAH. Les cibles moléculaires de la this compound comprennent le transporteur de la noradrénaline, le transporteur de la dopamine et le transporteur de la sérotonine, avec un rapport IC50 de 1:6:14, respectivement .

Analyse Biochimique

Biochemical Properties

Centanafadine plays a crucial role in biochemical reactions by inhibiting the reuptake of three key neurotransmitters: norepinephrine, dopamine, and serotonin. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake functions . The nature of these interactions involves binding to the transporters and preventing the reabsorption of the neurotransmitters back into the presynaptic neuron .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the central nervous system. By increasing the levels of norepinephrine, dopamine, and serotonin, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It enhances neurotransmission, which can improve attention and reduce hyperactivity and impulsivity in individuals with ADHD . The compound’s impact on cell signaling pathways includes modulation of the adrenergic, dopaminergic, and serotonergic systems, which are critical for cognitive and behavioral functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the SERT, NET, and DAT transporters, inhibiting their function and increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine . This inhibition leads to enhanced neurotransmission and improved synaptic signaling. This compound’s binding interactions with these transporters are competitive, meaning it competes with the neurotransmitters for binding sites on the transporters . Additionally, this compound may influence gene expression by altering the levels of neurotransmitters that regulate various genes involved in neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability over the course of treatment, with significant improvements in ADHD symptoms observed as early as the first week of administration . Long-term effects on cellular function include sustained improvements in attention and reduction in hyperactivity and impulsivity . The compound’s efficacy and tolerability may vary depending on the duration of treatment and individual patient factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound can effectively improve attention and reduce hyperactivity without significant adverse effects . Higher doses may lead to toxic or adverse effects, including increased risk of side effects such as decreased appetite, headache, and nausea . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for neurotransmitter metabolism. The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are then excreted from the body. This compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and their metabolites in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound is distributed to different tissues, including the brain, where it exerts its therapeutic effects. The compound’s localization and accumulation in specific tissues are influenced by its binding affinity to transporters and proteins involved in its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as the synaptic cleft, where it can effectively inhibit neurotransmitter reuptake. The precise localization of this compound within subcellular compartments is essential for its therapeutic efficacy and safety .

Méthodes De Préparation

La synthèse de la centanafadine implique plusieurs étapes pour garantir la bonne stéréochimie et la pureté du produit final. Une méthode de production de la this compound comprend les étapes suivantes :

Chauffage et dissolution : (1R,5S)-1-(naphtalèn-2-yl)-3-azabicyclo[3.1.0]hexane chlorhydrate dans un solvant à base d’alcool.

Refroidissement : du produit dissous pour précipiter des cristaux.

Chauffage : du mélange contenant les cristaux à une température où seule une forme cristalline spécifique reste.

Refroidissement : du mélange pour obtenir la forme cristalline souhaitée.

Les méthodes de production industrielles se concentrent sur le contrôle des polymorphes cristallins pour garantir la cohérence et l’efficacité du produit pharmaceutique final .

Analyse Des Réactions Chimiques

La centanafadine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être utilisée pour modifier la structure du composé, ce qui peut modifier ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui affecte sa réactivité et sa stabilité.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des groupes fonctionnels spécifiques sur la molécule de this compound.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner différents dérivés hydroxylés, tandis que la substitution peut donner divers composés halogénés .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d’inhibition de la recapture.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Principalement étudié comme traitement du TDAH, la this compound s’est avérée efficace pour améliorer les symptômes chez les enfants et les adultes.

Applications De Recherche Scientifique

Adult ADHD Studies

Phase 3 Trials

Two pivotal phase 3 randomized, double-blind, placebo-controlled studies evaluated the efficacy of centanafadine in adults aged 18-55 with moderate to severe ADHD. The studies compared two dosages: 200 mg/day and 400 mg/day over a treatment period of six weeks.

-

Efficacy Results :

- Statistically significant improvements were observed in the Adult ADHD Investigator Symptom Rating Scale (AISRS) scores:

- Safety Profile : The overall rate of treatment-emergent adverse events was low, with no serious adverse events reported more frequently than in the placebo group . Common side effects included decreased appetite, nausea, and fatigue.

Pediatric ADHD Studies

Recent studies have expanded the investigation of this compound into pediatric populations. Two phase 3 trials were conducted involving adolescents (ages 13-17) and children (ages 6-12).

- Results :

Data Summary Table

| Study Type | Population | Dosage | Efficacy Outcome | Safety Profile |

|---|---|---|---|---|

| Phase 3 Trial | Adults (18-55) | 200 mg/day | AISRS improvement (-3.16) | Low TEAE rate |

| 400 mg/day | AISRS improvement (-4.47) | Common AEs: appetite loss | ||

| Phase 3 Trial | Adolescents (13-17) | High Dose | Significant improvement | Similar safety profile |

| Low Dose | Non-significant | |||

| Phase 3 Trial | Children (6-12) | High Dose | Significant improvement | Consistent with adult profile |

Case Studies and Implications

The findings from these studies indicate that this compound may provide a viable alternative treatment for ADHD, especially for patients who do not respond adequately to existing therapies. The compound's unique mechanism targeting multiple neurotransmitters could lead to improved symptom management and patient outcomes.

In addition to its applications in ADHD, ongoing research may explore this compound's potential in other neuropsychiatric disorders where neurotransmitter dysregulation plays a critical role.

Comparaison Avec Des Composés Similaires

La centanafadine est unique dans son inhibition équilibrée de la recapture de la noradrénaline, de la dopamine et de la sérotonine. Les composés similaires comprennent :

Amitifadine : Un autre ISRN avec un équilibre différent d’inhibition de la recapture des neurotransmetteurs.

Bicifadine : Inhibe principalement la recapture de la noradrénaline et de la dopamine.

Dasotraline : Un ISRN à action prolongée avec un profil pharmacocinétique différent.

Tesofensine : Inhibe la recapture de la noradrénaline, de la dopamine et de la sérotonine, mais est principalement étudié pour la perte de poids.

Le rapport unique d’inhibition de la recapture des neurotransmetteurs de la this compound et ses essais cliniques en cours pour le TDAH en font un candidat prometteur pour les futures applications thérapeutiques .

Activité Biologique

Centanafadine is a novel compound developed primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its biological activity is characterized by its effects on neurotransmitter systems, particularly norepinephrine and dopamine, which are crucial in the pathophysiology of ADHD. This article reviews recent findings on this compound's pharmacological properties, clinical efficacy, safety profile, and comparative studies with other ADHD medications.

This compound exhibits a unique mechanism of action by functioning as a triple reuptake inhibitor. It enhances the availability of three key neurotransmitters: norepinephrine, dopamine, and serotonin.

- Norepinephrine Transporter (NET) : this compound demonstrates significant inhibitory activity at the NET, with a half-maximal inhibitory concentration (IC50) indicating effective modulation of norepinephrine levels in the synaptic cleft .

- Dopamine Transporter (DAT) : The compound also interacts with the DAT, contributing to increased dopaminergic activity which is essential for attention and impulse control.

- Serotonin Transporter (SERT) : Its serotonergic activity may help mitigate common side effects associated with stimulant medications, such as sleep disturbances and appetite changes .

Phase 3 Clinical Trials

A pivotal Phase 3 trial assessed the efficacy of this compound in adults with ADHD. Participants received either 200 mg or 400 mg of sustained-release this compound or a placebo over a treatment period. The primary endpoint was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.

- Results : The study demonstrated that both doses of this compound significantly improved AISRS scores compared to placebo. The expected mean treatment difference was approximately 5 points from baseline .

- Statistical Analysis : A mixed-effects model was utilized to analyze efficacy, showing significant improvements in attention and hyperactivity symptoms at Day 42 of treatment .

Comparative Studies

A matching-adjusted indirect comparison (MAIC) study compared this compound to methylphenidate hydrochloride extended release (Concerta). Key findings included:

- Safety Profile : this compound had a lower incidence of adverse events such as dry mouth (-11.95%), insomnia (-11.10%), and decreased appetite (-8.05%) compared to methylphenidate .

- Efficacy : While this compound showed a smaller reduction in AISRS scores compared to methylphenidate (4.16-point difference), its safety profile may make it preferable for patients concerned about side effects .

Safety Profile

The safety and tolerability of this compound have been evaluated across multiple studies:

- Adverse Events : Commonly reported adverse events include dry mouth, insomnia, anxiety, and palpitations. However, these were reported less frequently than with traditional stimulant medications like methylphenidate .

- Long-term Tolerability : In long-term studies, this compound maintained a favorable safety profile with no significant increase in severe adverse events over time .

Summary of Key Findings

| Parameter | This compound | Methylphenidate ER |

|---|---|---|

| Mechanism | Triple reuptake inhibitor | Dopamine reuptake inhibitor |

| Primary Efficacy Endpoint | Significant improvement in AISRS | Significant improvement in AISRS |

| Common Side Effects | Lower incidence of dry mouth, insomnia | Higher incidence of dry mouth, insomnia |

| Overall Safety Profile | Favorable | Moderate |

Propriétés

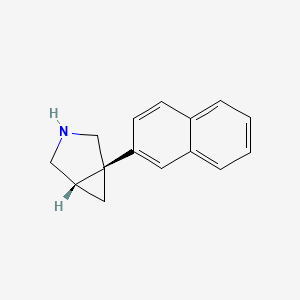

IUPAC Name |

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHCSWPSUSWGLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045788 | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924012-43-1 | |

| Record name | Centanafadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centanafadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTANAFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.